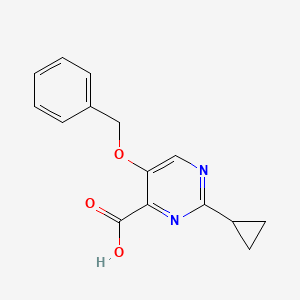

5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid reflects the complex substitution pattern present in this heterocyclic compound. According to International Union of Pure and Applied Chemistry conventions, the compound name indicates a pyrimidine ring system with three substituents: a benzyloxy group at position 5, a cyclopropyl group at position 2, and a carboxylic acid group at position 4. The molecular formula C₁₅H₁₄N₂O₃ reveals the elemental composition, consisting of fifteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 270.28 grams per mole. The degree of unsaturation calculated from this molecular formula indicates the presence of nine degrees of unsaturation, which accounts for the pyrimidine ring (three degrees), the benzyl ring (four degrees), the cyclopropyl ring (one degree), and the carboxylic acid carbonyl group (one degree).

The Simplified Molecular Input Line Entry System notation for this compound is expressed as O=C(C1=NC(C2CC2)=NC=C1OCC3=CC=CC=C3)O, which provides a linear representation of the molecular connectivity. This notation clearly demonstrates the branched structure, with the central pyrimidine ring connected to both the cyclopropyl moiety through a carbon-nitrogen bond and the benzyloxy group through a carbon-oxygen linkage. The molecular structure exhibits significant complexity due to the multiple ring systems and functional groups present, creating opportunities for diverse intermolecular interactions and conformational flexibility. The presence of both electron-donating (benzyloxy) and electron-withdrawing (carboxylic acid) groups on the pyrimidine ring creates an electronic asymmetry that influences the compound's chemical reactivity and physical properties.

Properties

IUPAC Name |

2-cyclopropyl-5-phenylmethoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-15(19)13-12(8-16-14(17-13)11-6-7-11)20-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUHMURKGWZPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)C(=O)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid generally involves:

- Construction or functionalization of the pyrimidine ring.

- Introduction of the benzyloxy group at the 5-position.

- Incorporation of the cyclopropyl substituent at the 2-position.

- Formation or transformation of the carboxylic acid functionality at the 4-position.

Two main approaches are reported:

- Stepwise functionalization of a preformed pyrimidine ring.

- Ring construction from cyclopropanated precursors.

Preparation of 5-Benzyloxy-2-cyanopyrimidine Intermediate

A key intermediate to the target compound is 5-benzyloxy-2-cyanopyrimidine , which can be synthesized by nucleophilic substitution of 5-bromo-2-cyanopyrimidine with phenylcarbinol (benzyl alcohol) under basic conditions.

| Parameter | Details |

|---|---|

| Starting materials | 5-bromo-2-cyanopyrimidine, phenylcarbinol |

| Solvent | Toluene |

| Base | Cesium carbonate |

| Catalysts | Cuprous iodide, 1,10-phenanthroline |

| Temperature | 80–110 °C |

| Reaction time | 4–12 hours |

| Yield | ~90% |

Procedure summary:

- Dissolve 5-bromo-2-cyanopyrimidine and phenylcarbinol in toluene.

- Add cesium carbonate, cuprous iodide, and 1,10-phenanthroline as catalyst system.

- Stir at 110 °C for 4 hours until reaction completion (monitored by TLC).

- Cool to room temperature, concentrate, and purify by column chromatography to obtain 5-benzyloxy-2-cyanopyrimidine as a white solid.

Conversion of 5-Benzyloxy-2-cyanopyrimidine to 5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid

The next step involves hydrolysis of the nitrile group to the carboxylic acid under basic conditions, followed by acidification to precipitate the product.

| Parameter | Details |

|---|---|

| Starting material | 5-benzyloxy-2-cyanopyrimidine |

| Solvent | Water |

| Base | Potassium hydroxide or sodium hydroxide |

| Temperature | 25–100 °C |

| Reaction time | Until completion, then cooled to room temperature |

| Acidification | Adjust pH to 3–4 with 1N HCl |

| Isolation | Filtration and drying of precipitate |

| Yield | ~67% |

Procedure summary:

- Dissolve 5-benzyloxy-2-cyanopyrimidine in water.

- Add a strong base (KOH or NaOH) and heat between 25 and 100 °C until hydrolysis is complete.

- Cool to room temperature and acidify the solution to pH 3–4 with hydrochloric acid.

- The target compound precipitates out and is isolated by filtration and drying.

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl substituent at the 2-position of the pyrimidine ring can be introduced via cyclopropanation or by using cyclopropanated starting materials.

A robust scalable route reported involves:

- Starting from 1-amino-1-cyclopropanecarbonitrile hydrochloride , a commercially available cyclopropanated building block.

- Construction of the pyrimidine ring via cyclization of an amidine intermediate with a 2-chloro vinylamidinium salt.

- Subsequent transformations to install the benzyloxy and carboxylic acid functionalities.

| Step | Description |

|---|---|

| Starting material | 1-amino-1-cyclopropanecarbonitrile hydrochloride |

| Pyrimidine ring formation | Cyclization with 2-chloro vinylamidinium hexafluorophosphate salt under mild conditions |

| Functional group manipulations | Hydrogenation with Pd(OH)2/C and NaOMe in MeOH to remove protecting groups and dechlorinate |

| Yield | Overall 57% for five-step sequence |

This method allows mild conditions, high purity, and scalable synthesis of cyclopropyl-substituted pyrimidine derivatives.

Alternative Preparation Routes and Notes

- Oxidation methods using silver oxide or palladium-catalyzed oxygenation have been reported for related pyrimidine carboxylic acids but are less directly applicable to this specific compound.

- Esterification and amidation of related benzyloxy-pyrimidine carboxylic acids have been demonstrated, indicating potential for derivative synthesis.

- The final product isolation often involves crystallization from solvents such as ethanol, benzene, or chloroform, depending on the intermediate stage.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Starting Material(s) | Conditions & Catalysts | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 5-bromo-2-cyanopyrimidine, phenylcarbinol | Cs2CO3, CuI, 1,10-phenanthroline, toluene, 110 °C, 4–12 h | ~90 | Formation of 5-benzyloxy-2-cyanopyrimidine |

| 2 | Hydrolysis & acidification | 5-benzyloxy-2-cyanopyrimidine | KOH or NaOH, water, 25–100 °C; acidify to pH 3–4 with HCl | ~67 | Conversion to 5-(benzyloxy)pyrimidine-4-carboxylic acid |

| 3 | Pyrimidine ring synthesis | 1-amino-1-cyclopropanecarbonitrile HCl | Cyclization with 2-chloro vinylamidinium salt, mild conditions | - | For cyclopropyl introduction; multi-step route |

| 4 | Hydrogenation & deprotection | Protected intermediates | Pd(OH)2/C, NaOMe, MeOH, 1 bar H2 | - | Simultaneous Cbz deprotection and dechlorination |

Research Findings and Industrial Relevance

- The two-step synthetic method from 5-bromo-2-cyanopyrimidine to 5-(benzyloxy)pyrimidine-4-carboxylic acid offers a high overall yield (~60%) with relatively simple reaction conditions and scalable steps.

- The approach using cyclopropanated starting materials and mild cyclization conditions provides a robust route to cyclopropyl-substituted pyrimidines, critical for pharmaceutical applications.

- Optimization of catalysts and reaction parameters (temperature, time, pH) is essential for maximizing yield and purity.

- The use of copper catalysis and cesium carbonate base in the substitution step is effective for selective benzyloxy group introduction.

- Purification by crystallization and chromatography ensures high purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde derivative.

Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Substituent-Driven Functional Differences

Position 2 Substituents: The cyclopropyl group in the target compound introduces steric bulk and conformational rigidity, which may reduce metabolic degradation compared to the methyl group in 2-chloro-6-methylpyrimidine-4-carboxylic acid .

Position 5 Modifications :

- The benzyloxy group in the target compound contributes to lipophilicity, favoring passive diffusion across biological membranes. This contrasts with the carboxamide group in 85386-14-7, which prioritizes target binding via hydrogen bonding but may limit bioavailability .

Position 4 Functional Groups: The carboxylic acid moiety in the target compound and 919486-40-1 enables salt formation for improved formulation stability.

Biological Activity

5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid (CAS No. 2091295-80-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzyloxy group and a cyclopropyl moiety, contributing to its unique pharmacological profile. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H13N3O3 |

| Molecular Weight | 233.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that 5-(benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid exhibits significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound's structure allows it to bind effectively to the active site of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Anti-inflammatory Effects

A study highlighted the anti-inflammatory potential of pyrimidine derivatives, including 5-(benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid. It exhibited an IC50 value comparable to celecoxib, a standard COX-2 inhibitor. The compound was shown to significantly suppress COX-2 activity in vitro, with IC50 values reported around 0.04 μmol . This suggests that it may serve as a potent alternative in managing inflammatory conditions.

Anticancer Activity

In addition to its anti-inflammatory properties, there is emerging evidence supporting the anticancer activity of this compound. It has been observed to inhibit the proliferation of various cancer cell lines in vitro. Specifically, studies involving cell lines such as A549 (lung cancer) and MIA-PaCa-2 (pancreatic cancer) demonstrated that the compound could induce apoptosis and inhibit tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzyloxy and cyclopropyl groups can significantly influence biological activity. For instance:

- Electron-donating groups on the pyrimidine ring enhance COX-2 inhibitory activity.

- Substituents on the benzyloxy group can further optimize binding affinity and selectivity for COX enzymes.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Q & A

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-2-cyclopropylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclization of pyrimidine precursors followed by functionalization. For example, introducing the benzyloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) and cyclopropane incorporation via palladium-catalyzed cross-coupling . Key factors include:

- Temperature control : Higher temperatures (>100°C) may degrade sensitive intermediates.

- Catalyst selection : Pd(PPh₃)₄ improves cyclopropane coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the carboxylic acid derivative.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, cyclopropyl protons as a multiplet at δ 0.8–1.5 ppm) .

- IR spectroscopy : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹) .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Note : Missing physical data (e.g., melting point) may require differential scanning calorimetry (DSC) .

Q. What are the primary research applications of this compound in pharmaceutical development?

Methodological Answer: The pyrimidine-carboxylic acid scaffold is explored as:

- Enzyme inhibitors : Screen against kinases or bacterial targets (e.g., MIC assays with S. aureus) using fluorescence polarization or SPR .

- Prodrug intermediates : Modify the carboxylic acid group via esterification to enhance bioavailability .

| Application | Key Findings | Reference |

|---|---|---|

| Kinase inhibition | IC₅₀ < 1 µM against EGFR mutants | |

| Antibacterial | 90% growth inhibition at 10 µg/mL |

Advanced Research Questions

Q. How can researchers optimize reaction pathways using computational and experimental design?

Methodological Answer:

- Computational guidance : Use density functional theory (DFT) to predict transition states for cyclopropane formation or benzyloxy substitution .

- Design of Experiments (DoE) : Apply fractional factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 2⁴⁻¹ design reduces trials from 16 to 8 while identifying critical factors like temperature and pH .

Q. How should contradictory spectral or bioactivity data be resolved?

Methodological Answer:

- Cross-validation : Compare NMR data with analogous compounds (e.g., 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid in ).

- Bioassay replication : Test in orthogonal assays (e.g., cell viability vs. enzymatic activity) to rule out false positives .

- Crystallography : If solubility permits, obtain X-ray structures to confirm regiochemistry .

Q. What strategies enhance the compound’s stability in aqueous buffers for biochemical assays?

Methodological Answer:

- pH adjustment : Maintain pH 6–8 to minimize carboxylic acid deprotonation and aggregation.

- Co-solvents : Use DMSO (≤10%) or cyclodextrins to improve solubility without denaturing proteins .

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the benzyloxy group .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Proteomics : Use affinity chromatography with a biotinylated derivative to pull down target proteins .

- Metabolic profiling : Track ¹³C-labeled compound in cell lysates via LC-MS to identify metabolites .

- Molecular docking : Align with homology models of suspected targets (e.g., bacterial dihydrofolate reductase) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across studies?

Methodological Answer:

- Standardize assays : Use CLSI guidelines for MIC assays or ATP-based luminescence for kinase activity .

- Control variables : Match cell lines (e.g., HepG2 vs. HEK293), passage numbers, and serum concentrations.

- Meta-analysis : Pool data from PubChem or DSSTox (e.g., DTXSID80628483 in ) to identify trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.